molecular formula C17H13BrN2O2 B244398 2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide

2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B244398
M. Wt: 357.2 g/mol
InChI Key: PALOFXPGCCVLEH-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a bromophenoxy group and a quinolinyl group connected via an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.

    Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 8-aminoquinoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the bromophenoxy group, potentially converting it to a phenoxy group using reagents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced derivatives of the bromophenoxy group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(quinolin-8-yl)acetamide
  • **2-(4-fluorophenoxy)-N-(quinolin-8-yl)acetamide

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H13BrN2O2/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21)

InChI Key

PALOFXPGCCVLEH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

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